molecular formula C10H11N3O3S B8692263 3-((5-Nitrobenzothiazol-2-yl)amino)propanol CAS No. 77595-04-1

3-((5-Nitrobenzothiazol-2-yl)amino)propanol

Cat. No. B8692263
CAS RN: 77595-04-1
M. Wt: 253.28 g/mol
InChI Key: MPGURZXMIVWAPS-UHFFFAOYSA-N
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Patent
US04471117

Procedure details

A mixture of 21 parts of N-(2-chloro-5-nitrophenyl)-N'-(3-hydroxypropyl)thiourea, 10 parts of potassium carbonate and 180 parts of N,N-dimethylformamide is stirred and refluxed for 30 minutes. After cooling, 300 parts of water are added and the product is allowed to crystallize. It is filtered off and washed with water, yielding 13.3 parts (72.2%) of 3-[(5-nitro-2-benzothiazolyl)amino]-1-propanol; mp. 140°-144° C.
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH:11][C:12]([NH:14][CH2:15][CH2:16][CH2:17][OH:18])=[S:13].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]2[S:13][C:12]([NH:14][CH2:15][CH2:16][CH2:17][OH:18])=[N:11][C:3]=2[CH:4]=1)([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)NCCCO)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.